5-{1-[(3,5-Dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound identified as a potential dipeptidyl peptidase-4 (DPP-4) inhibitor. [ [] ] DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used in the treatment of type 2 diabetes mellitus. [ [] ] This specific compound has been highlighted for its potential application in the treatment and/or prevention of nonalcoholic fatty liver disease (NAFLD). [ [] ]
The mechanism of action of 5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is proposed to be through the inhibition of the DPP-4 enzyme. [ [] ] While the exact mechanism of action for this specific compound is not detailed, DPP-4 inhibitors generally work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a key role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion from the pancreas.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4